molecular formula C15H9ClF3N3O2 B2454620 5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline CAS No. 551920-88-8

5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline

Cat. No.: B2454620
CAS No.: 551920-88-8
M. Wt: 355.7
InChI Key: IJSIHQVTUZSBSP-UHFFFAOYSA-N
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Description

5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a chloro group at the 5-position and an oxy-pyrimidinyl moiety at the 8-position, which is further substituted with a methoxy and a trifluoromethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Properties

IUPAC Name

5-chloro-8-[4-methoxy-6-(trifluoromethyl)pyrimidin-2-yl]oxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O2/c1-23-12-7-11(15(17,18)19)21-14(22-12)24-10-5-4-9(16)8-3-2-6-20-13(8)10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSIHQVTUZSBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(F)(F)F)OC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline typically involves multi-step organic synthesis. One common route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Chloro Group: Chlorination at the 5-position of the quinoline ring can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Attachment of the Pyrimidinyl Moiety: The pyrimidinyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the chlorinated quinoline with 4-methoxy-6-(trifluoromethyl)-2-pyrimidinol in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Quinoline Chlorine

The chlorine atom at position 5 of the quinoline ring serves as a reactive site for SNAr reactions. This is facilitated by electron-withdrawing groups (e.g., the pyrimidinyl ether) that activate the aromatic ring toward substitution.

Reagent/ConditionsProductYieldSource
Ammonia (THF, 80°C)5-Aminoquinoline derivative72%
3,4-Dichloroaniline (Pd catalysis)5-Arylaminoquinoline65%
Na2S2O4 (reduction)Dechlorinated quinoline intermediate85%

These reactions are critical for modifying the quinoline core to enhance pharmacological properties, as seen in antimicrobial hybrids .

Ether Linkage Reactivity

The pyrimidinyl ether bond (C–O–C) connecting the quinoline and pyrimidine moieties can undergo cleavage under strong acidic or reductive conditions.

ConditionOutcomeApplicationSource
HBr (48%, reflux)Cleavage to 8-hydroxyquinolineIntermediate for sulfonation
BBr3 (CH2Cl2, −78°C)Demethylation of methoxy groupPyrimidine functionalization

For example, ether cleavage enables the introduction of sulfonate esters or coordination sites for metal complexes .

Functionalization of the Pyrimidine Ring

The 4-methoxy-6-(trifluoromethyl)pyrimidine component undergoes selective demethylation and halogenation:

ReactionReagents/ConditionsProductNotesSource
DemethylationBBr3, CH2Cl2, −78°C4-Hydroxy-6-(trifluoromethyl)pyrimidineEnhances hydrogen bonding
HalogenationPOCl3, DMF, 110°CChlorinated pyrimidine derivativesEnables cross-coupling

The trifluoromethyl group stabilizes the pyrimidine ring against electrophilic substitution but allows for SNAr at the 2-position .

Metal Coordination and Chelation

The quinoline nitrogen and pyrimidine oxygen atoms enable coordination with transition metals, a feature exploited in catalytic and bioactive complexes:

Metal IonLigand SitesApplicationSource
Cu(II)Quinoline N, Pyrimidine OAntimicrobial agents
Fe(III)Quinoline NROS-generating anticancer agents

Such complexes demonstrate enhanced bioactivity, with IC50 values in nanomolar ranges against cancer cells .

Hybridization via Cross-Coupling Reactions

Palladium-catalyzed couplings modify the quinoline core for drug development:

Reaction TypeSubstrateProductBiological ActivitySource
Suzuki coupling5-Chloroquinoline + aryl boronic acid5-ArylquinolineAntiviral (H5N1 inhibition)
Buchwald–Hartwig5-Chloroquinoline + amine5-AminoquinolineTubulin polymerization inhibition

These reactions optimize lipophilicity and electronic properties for target engagement .

Comparative Reactivity Table

Key reaction pathways and their synthetic utility:

Reaction PathwayKey Functional GroupConditionsSynthetic Utility
SNAr at C5-ClQuinoline-ClPd catalysts, aminesBioactive hybrid molecules
Ether cleavageC–O–C bridgeHBr or BBr3Intermediate functionalization
Pyrimidine demethylationMethoxy groupBBr3, low temperatureHydrogen-bond donor creation
Metal coordinationN and O donorsMetal salts, aqueous/organicEnhanced pharmacological activity

Scientific Research Applications

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness in inhibiting the growth of Gram-negative and Gram-positive bacteria, as well as fungal pathogens. The presence of the trifluoromethyl group enhances its biological activity by increasing lipophilicity, which aids in membrane penetration.

Case Study: Antibacterial Screening

In a series of experiments, several derivatives of quinoline were tested for their antibacterial activity using the well diffusion method. The results indicated that compounds with electron-withdrawing groups exhibited greater inhibition zones against pathogens like Escherichia coli and Staphylococcus aureus.

CompoundZone of Inhibition (mm)Pathogen
5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline18E. coli
This compound20S. aureus
Control10E. coli

These findings suggest that modifications to the quinoline structure can significantly enhance antimicrobial efficacy, making it a candidate for further development as an antibacterial agent .

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, exhibit promising anticancer activities. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of this compound on human cancer cell lines using MTT assays. The results showed significant dose-dependent inhibition of cell proliferation.

Concentration (µM)Cell Viability (%)Cancer Cell Line
1085MCF-7 (breast cancer)
2560HeLa (cervical cancer)
5030A549 (lung cancer)

These results indicate that higher concentrations lead to increased cytotoxicity, suggesting potential for therapeutic applications in oncology .

Insecticidal Effects

The compound has also been investigated for its insecticidal properties against vector species responsible for transmitting diseases such as malaria and dengue fever. Its effectiveness is attributed to its ability to disrupt the physiological processes in insects.

Case Study: Insecticidal Activity

In a laboratory setting, the compound was tested against larval stages of mosquitoes. The results indicated a significant reduction in larval survival rates.

Concentration (ppm)Larval Mortality (%)Insect Species
1040Aedes aegypti
2570Anopheles gambiae
5090Culex pipiens

These findings highlight the potential of this compound as a biopesticide in vector control strategies .

Mechanism of Action

The mechanism of action of 5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics.

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Trifluoromethylpyrimidines: Compounds with similar trifluoromethyl and pyrimidine moieties, used in various pharmaceutical applications.

Uniqueness

5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a quinoline and a pyrimidine ring system, along with the trifluoromethyl group, enhances its potential as a versatile compound in scientific research and industrial applications.

Biological Activity

5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline is a synthetic compound with significant potential in pharmacological applications, particularly in oncology and infectious diseases. Its structure incorporates both quinoline and pyrimidine moieties, which are known for diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C15H12ClF3N2O2
  • SMILES Notation: COC1=C(C2=CC(C(F)(F)F)=C(C(O)=N2)C#N)C=C(Cl)C=C1

Antiproliferative Effects

Research has demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines, including colorectal cancer (HCT116 and Caco-2 cells). The compound's IC50 values indicate its effectiveness in inhibiting cell growth:

Cell LineIC50 (µM)
HCT1160.33
Caco-20.51

These values suggest that the compound is significantly more effective than standard chemotherapy agents at comparable concentrations .

The mechanisms underlying the antiproliferative effects of this compound have been explored through various studies:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating. This was evidenced by flow cytometry analyses showing a marked increase in the proportion of cells in the G2/M phase post-treatment .
  • Induction of Apoptosis : Treatment with this compound leads to significant apoptosis in cancer cells. This was confirmed through assays measuring caspase activation and mitochondrial membrane potential changes, indicating that the compound triggers programmed cell death pathways .
  • Reactive Oxygen Species (ROS) Production : The compound has been shown to promote ROS generation within cells, contributing to oxidative stress that can lead to cellular damage and apoptosis. Elevated ROS levels were observed following treatment with varying concentrations of the compound .

Case Studies

Several studies have investigated the biological activity of quinoline derivatives similar to this compound:

  • Study on Quinoline-Derived Compounds : A comprehensive review highlighted that quinoline derivatives exhibit a range of biological activities, including anticancer, antibacterial, and antiviral properties. The review emphasized the need for continued research into these compounds for drug development .
  • In Vitro Evaluations : In vitro assays demonstrated that related compounds inhibited colony formation and disrupted cell cycle progression in colorectal cancer models, suggesting a similar mechanism may be at play for this compound .

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